molecular formula C23H18Cl2N2O2 B2922981 (4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone CAS No. 394232-67-8

(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

Cat. No. B2922981
CAS RN: 394232-67-8
M. Wt: 425.31
InChI Key: RLPQOIHPNNITLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has two chlorophenyl groups, a methoxyphenyl group, and a dihydropyrazol group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a non-linear shape. The presence of the chloro groups could also introduce some interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the chlorophenyl groups would likely make the compound relatively non-polar and lipophilic, while the dihydropyrazol group could potentially introduce some polar character .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, highlighting their efficient, environmentally friendly production method. These compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting their potential application in treating related conditions. Molecular docking studies further supported their therapeutic promise, particularly for anti-inflammatory uses (Ravula et al., 2016).

Antifungal Activity

Lv et al. (2013) synthesized novel methanone derivatives, including those with 4-chlorophenyl and 4-methoxyphenyl groups, demonstrating promising antifungal activity. This study suggests the potential application of these compounds in developing antifungal therapies, highlighting the importance of substituent effects on biological activity (Lv et al., 2013).

Molecular Structure and Antimicrobial Activity

Sivakumar et al. (2021) conducted an experimental and theoretical study on a similar compound, focusing on its molecular structure, spectroscopic data, and antimicrobial activity. The study provided insights into the molecule's geometry, electronic properties, and potential as an antimicrobial agent, supported by docking simulations (Sivakumar et al., 2021).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized pyrazole derivatives with potential as antimicrobial and anticancer agents. This research highlights the therapeutic versatility of such compounds, which could lead to new treatments for cancer and infections (Hafez et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

(4-chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-29-20-12-6-16(7-13-20)22-14-21(15-2-8-18(24)9-3-15)26-27(22)23(28)17-4-10-19(25)11-5-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQOIHPNNITLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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